2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate
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Overview
Description
2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate is a chemical compound that features a thiophene ring, an ester group, and an acrylate moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate typically involves the esterification of thiophene-3-acetic acid with 2-hydroxyethyl 2-methylprop-2-enoate. This reaction can be catalyzed by acidic or basic conditions, often using reagents like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates.
Scientific Research Applications
2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, influencing various biochemical pathways. The ester and acrylate groups can undergo hydrolysis or other transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-acetic acid
- Thiophene-3-acetic acid
- 2-Acetylthiophene
Uniqueness
2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate is unique due to its combination of a thiophene ring, an ester group, and an acrylate moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
813414-05-0 |
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Molecular Formula |
C12H14O4S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
2-(2-thiophen-3-ylacetyl)oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O4S/c1-9(2)12(14)16-5-4-15-11(13)7-10-3-6-17-8-10/h3,6,8H,1,4-5,7H2,2H3 |
InChI Key |
UFYSKEQMKDHKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CC1=CSC=C1 |
Origin of Product |
United States |
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